1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of biological activities. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Uniqueness
1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific structural features, including the pyrrolo[3,4-d]pyrimidine core and the trifluoromethyl group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H12F3N3O2 |
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Molecular Weight |
323.27 g/mol |
IUPAC Name |
1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H12F3N3O2/c1-19-12-8-21(7-11(12)13(22)20(2)14(19)23)10-5-3-4-9(6-10)15(16,17)18/h3-8H,1-2H3 |
InChI Key |
FUIVFXMPZGKUJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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